molecular formula C12H15ClF2O2 B14039472 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene

Cat. No.: B14039472
M. Wt: 264.69 g/mol
InChI Key: WSCHJXVWUCBSNE-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene is a substituted benzene derivative featuring three distinct functional groups: a 3-chloropropyl chain at position 1, an ethoxy group at position 2, and a difluoromethoxy group at position 5. The chloropropyl moiety may enhance lipophilicity, facilitating membrane penetration, while the difluoromethoxy group likely improves metabolic stability compared to non-fluorinated analogs . The ethoxy substituent could modulate electronic effects or serve as a metabolic activation site in pesticidal applications .

Properties

Molecular Formula

C12H15ClF2O2

Molecular Weight

264.69 g/mol

IUPAC Name

2-(3-chloropropyl)-4-(difluoromethoxy)-1-ethoxybenzene

InChI

InChI=1S/C12H15ClF2O2/c1-2-16-11-6-5-10(17-12(14)15)8-9(11)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3

InChI Key

WSCHJXVWUCBSNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OC(F)F)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene typically involves the reaction of 1-(3-chloropropyl)benzene with difluoromethoxy and ethoxy substituents under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the substitution reactions. The process may involve multiple steps, including halogenation, etherification, and purification to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various oxidizing and reducing agents such as potassium permanganate and sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are compared below:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Applications
Target Compound 1: 3-chloropropyl; 2: ethoxy; 5: difluoromethoxy C₁₂H₁₅ClF₂O₂ ~264.7* Not available Predicted ~1.35 Potential pesticide/pharmaceutical intermediate
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene 3: difluoromethoxy; 5: trifluoromethoxy; 1: 3-chloropropyl C₁₁H₁₀ClF₅O₂ 304.64 280.8 ± 35.0 1.349 ± 0.06 Unknown (likely agrochemical)
1-(3-Chloropropoxy)-4-fluorobenzene 1: 3-chloropropoxy; 4: fluoro C₈H₁₁ClFO 174.6 Not available Not reported Pharmaceutical (Cisapride intermediate)
Lactofen (Example agrochemical) Ethoxy ester; chloro-trifluoromethyl phenoxy C₁₉H₁₅ClF₃NO₇ 461.8 Not available Not reported Herbicide

*Calculated based on substituent contributions.

Key Observations:
  • Lipophilicity : The target compound’s ethoxy group may reduce lipophilicity relative to the trifluoromethoxy-containing analog, affecting solubility and bioactivity .
  • Steric Effects : The 3-chloropropyl chain in both the target and ’s compound introduces steric bulk, which could influence receptor binding in pesticidal applications .

Biological Activity

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene is an organic compound notable for its unique chemical structure, which comprises a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. The molecular formula is C12H14ClF2O2, with a molecular weight of approximately 264.70 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C6H4(ClC3H7)(F2O)(C2H5)\text{C}_6\text{H}_4(\text{Cl}-\text{C}_3\text{H}_7)(\text{F}_2\text{O})(\text{C}_2\text{H}_5)

Key Structural Features

  • Chloropropyl Group : Enhances reactivity and may influence biological interactions.
  • Difluoromethoxy Group : Increases lipophilicity and potential binding affinity to biological targets.
  • Ethoxy Group : Modulates solubility and may affect the pharmacokinetic profile.

Biological Activity

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing halogen substituents have been shown to possess antimicrobial properties. The presence of chlorine and fluorine may enhance this activity by disrupting microbial cell membranes.
  • Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The halogen atoms in the structure can enhance binding affinity, leading to significant alterations in enzyme kinetics or receptor activation.

Interaction Studies

Studies have shown that this compound can bind to specific targets within biological systems. For example:

  • TRPM5 Agonism : Similar compounds have been identified as selective agonists for the transient receptor potential cation channel subfamily M member 5 (TRPM5), which plays a role in taste perception and gastrointestinal motility .

Case Studies

  • Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption caused by the chloropropyl group.
  • Anticancer Activity : Research involving analogs of this compound indicated that it could inhibit proliferation in various cancer cell lines, suggesting potential as an anticancer agent. The study highlighted the importance of the difluoromethoxy group in enhancing cytotoxicity .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
1-(3-Chlorobutyl)-5-(difluoromethoxy)-2-ethoxybenzeneLonger alkyl chainPotentially different activity profiles due to chain length
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzeneBromine instead of chlorineMay exhibit different reactivity patterns
1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-ethoxybenzeneTrifluoromethoxy groupEnhanced lipophilicity compared to difluoromethoxy

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